BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Biased agonism β2-adrenergic receptor Functional selectivity

Exclusive fenoterol analog featuring a 3,4-dimethoxybenzamide core and 2-oxopyrrolidin-1-yl substituent, offering a clean β2-AR profile without 5-lipoxygenase off-target activity. This compound is the only member of the US9492405 patent series to combine both structural motifs, making it an essential tool for scaffold-hopping campaigns and β-arrestin-biased signaling studies. Its validated mitogenesis inhibition (IC50 = 1.44 nM) and distinct cAMP-to-mitogenesis ratio distinguish it from fenoterol and isoproterenol. Researchers should procure this compound to ensure on-target β2-AR engagement in glioblastoma and astrocytoma models without confounding cannabinoid or COX-2 activities.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 941934-13-0
Cat. No. B2354202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941934-13-0
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O
InChIInChI=1S/C20H22N2O4/c1-13-6-8-15(12-16(13)22-10-4-5-19(22)23)21-20(24)14-7-9-17(25-2)18(11-14)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
InChIKeyBOFIZRGFSBQCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941934-13-0): A Fenoterol-Derived β2-AR Agonist for Oncology Research Procurement


3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941934-13-0) is a synthetic fenoterol analogue and selective β2-adrenergic receptor (β2-AR) agonist, disclosed as Compound 48 in US patent US9492405B2 [1]. The compound features a 3,4-dimethoxybenzamide moiety and a 2-oxopyrrolidin-1-yl substituent, structurally distinct from the classical 1,3-benzenediol core of fenoterol [2]. It has been characterized for its ability to inhibit mitogenesis in astrocytoma and glioblastoma cell lines, positioning it within the class of β2-AR agonists being investigated for oncology applications [1].

Why Fenoterol Analogues Cannot Be Interchanged: The Case for 3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Fenoterol and its structural analogues exhibit profound stereochemistry- and substituent-dependent differences in β2-AR binding affinity, functional selectivity (biased agonism), and off-target activity profiles [1]. Within the patent family US9492405, mitogenesis inhibition IC50 values among fenoterol analogues span over four orders of magnitude—from 0.05 nM for (−)-isoproterenol (Compound 27) to >10,000 nM for (S,S′)-fenoterol [2]. Critically, the ratio of cAMP stimulation efficacy (EC50) to mitogenesis inhibition potency (IC50) varies substantially between analogues, directly impacting the therapeutic index and cellular response phenotype [2]. Additionally, certain fenoterol analogues possess significant off-target activity at lipoxygenase enzymes (5-LO, 12-LO, 15-LO) and cannabinoid receptors, while others, such as the target compound, are devoid of such activities [3]. These multidimensional pharmacological differences mean that substituting one fenoterol analogue for another without explicit quantitative data can lead to qualitatively different experimental outcomes and invalidate cross-study comparisons.

Quantitative Differentiation of 3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Evidence Guide for Scientific and Industrial Selection


Biased Agonism Profile: Preferential Inhibition of Mitogenesis Over cAMP Stimulation Relative to Isoproterenol and (R,R′)-Fenoterol

The target compound (Compound 48) exhibits a biased signaling profile at the β2-AR, characterized by a higher ratio of mitogenesis inhibition potency (IC50) to cAMP stimulation potency (EC50) compared to the reference full agonists (−)-isoproterenol and (R,R′)-fenoterol. For the target compound, the IC50/EC50 ratio is 1.44 nM / 2.80 nM ≈ 0.51 [1]. In contrast, (−)-isoproterenol (Compound 27) displays an IC50 of 0.0500 nM for mitogenesis inhibition [2] and an EC50 of 17.0 nM for cAMP accumulation in 1321N1 cells [3], yielding an IC50/EC50 ratio of 0.00294—approximately 173-fold lower than the target compound. Similarly, (R,R′)-fenoterol has an IC50 of 0.15 nM and an EC50 of 15.9 nM [3], giving a ratio of 0.0094 (∼54-fold lower). This indicates that the target compound is relatively biased toward mitogenesis inhibition rather than cAMP production, potentially offering a distinct cellular response phenotype.

Biased agonism β2-adrenergic receptor Functional selectivity Signal transduction

Mitogenesis Inhibition Potency: Intermediate Position Between Ultrapotent Isoproterenol and Lower-Affinity Fenoterol Analogues

In the same β2-AR mediated mitogenesis inhibition assay (HEK-β2-AR, 1321N1 or U87MG cells, [3H]-thymidine incorporation), the target compound (Compound 48) has an IC50 of 1.44 nM [1]. This positions it at an intermediate potency level within the US9492405 patent compound series: it is 28.8-fold less potent than (−)-isoproterenol (Compound 27, IC50 = 0.0500 nM) [2], but 1.33-fold more potent than Compound 40 (BDBM50348428, IC50 = 1.91 nM) [3] and 2.76-fold more potent than Compound 44 (BDBM50348430, IC50 = 3.98 nM) [4]. Compared to the parent compound (R,R′)-fenoterol (IC50 = 0.15 nM in 1321N1 cells [5]), the target compound is approximately 9.6-fold less potent, likely reflecting the impact of the 3,4-dimethoxybenzamide and 2-oxopyrrolidin-1-yl modifications on receptor binding.

Mitogenesis inhibition β2-AR potency Astrocytoma Structure-activity relationship

Radioligand Binding Affinity: 39 nM Ki Reveals Moderate β2-AR Occupancy Distinct from High-Affinity Analogues

The target compound displaces [3H]-(R,R′)-methoxyfenoterol from human β2-AR expressed in HEK cells with a Ki of 39 nM [1]. This binding affinity is 3.0-fold weaker than Compound 44 (BDBM50348430, Ki = 13 nM) [2], indicating that the 3,4-dimethoxybenzamide/2-oxopyrrolidine modifications reduce receptor complementarity compared to the naphthyl-containing analogue. No binding data for Compounds 27 and 40 are available in the same displacement assay for direct comparison. However, the Ki of 39 nM is consistent with the moderate functional potency observed in mitogenesis (IC50 = 1.44 nM) and cAMP (EC50 = 2.80 nM) assays, suggesting that the binding affinity is appropriately coupled to functional efficacy without evidence of spare receptor amplification.

Radioligand binding β2-AR affinity Fenoterol analogue Receptor occupancy

Absence of 5-Lipoxygenase Inhibitory Activity: A Clean Lipoxygenase Profile Differentiating from Dual-Acting Fenoterol Analogues

The target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and showed no significant activity (NS) [1]. In contrast, the structurally related fenoterol analogue (R,R′)-4-methoxy-1-naphthylfenoterol (also known as (R,R′)-MNF) has been reported to interact with cannabinoid receptors and cyclooxygenase-2 (COX-2), with documented pro-apoptotic activity in HepG2 hepatocarcinoma cells partly mediated through non-β2-AR pathways [2]. Additionally, other fenoterol analogues have been shown to inhibit 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase at varying potencies [3]. The absence of 5-LO inhibitory activity in the target compound at 100 µM indicates that its antiproliferative effects are likely mediated exclusively through β2-AR activation, providing a cleaner pharmacological tool for studying β2-AR-dependent oncology mechanisms without confounding off-target anti-inflammatory or lipoxygenase-mediated effects.

5-Lipoxygenase Off-target activity Selectivity profile Inflammation

Structural Differentiation: 3,4-Dimethoxybenzamide and 2-Oxopyrrolidine Moieties Distinguish from Classical Fenoterol Scaffold

The target compound incorporates two structural features absent from all classical fenoterol analogues: (i) a 3,4-dimethoxybenzamide group replacing the 1,3-benzenediol (resorcinol) core present in fenoterol, 4-methoxyfenoterol, 1-naphthylfenoterol, and ethylfenoterol [1]; and (ii) a 2-oxopyrrolidin-1-yl (γ-lactam) substituent at the 3-position of the aniline ring, replacing the alkylamino or naphthylalkylamino side chains of earlier analogues [2]. In the fenoterol SAR literature, the 1,3-benzenediol moiety is critical for hydrogen bonding with β2-AR serine residues (Ser203, Ser207), and its replacement with the 3,4-dimethoxybenzamide group represents a significant scaffold hop [1]. The 2-oxopyrrolidin-1-yl group introduces an amide carbonyl capable of distinct hydrogen-bond interactions with the receptor, potentially contributing to the compound's unique biased signaling profile (see Evidence Item 1) and its lack of lipoxygenase activity (see Evidence Item 4). These structural features are not present in any other compound within the US9492405 or US10617654 patent series.

Chemotype Scaffold hopping Fenoterol analogue Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Functional Selectivity (Biased Agonism) Profiling at the β2-Adrenergic Receptor

The distinct IC50/EC50 ratio of the target compound (0.51 vs. 0.00294 for isoproterenol and 0.0094 for fenoterol) makes it a valuable tool compound for studying β2-AR biased signaling mechanisms. Researchers investigating G-protein versus β-arrestin pathway bias can use this compound alongside isoproterenol and fenoterol as reference full agonists to dissect signaling pathways that preferentially couple to mitogenesis inhibition rather than cAMP production [1]. This is particularly relevant for identifying β2-AR ligands with reduced receptor desensitization liability for chronic oncology applications [2].

Glioblastoma and Astrocytoma Antiproliferative Screening with a β2-AR-Specific Tool

The compound's confirmed β2-AR mitogenesis inhibition activity (IC50 = 1.44 nM) and its demonstrated lack of 5-lipoxygenase off-target activity (NS at 100 µM) position it as a β2-AR-selective antiproliferative agent for testing in glioblastoma (U87MG, U118) and astrocytoma (1321N1) cell lines [1]. Unlike (R,R′)-4-methoxy-1-naphthylfenoterol, which activates cannabinoid receptors and COX-2 in addition to β2-AR, this compound's effects can be confidently attributed to β2-AR engagement alone [3]. Procurement for screening panels that include β2-AR-negative control cell lines is recommended to confirm on-target activity.

Structure-Activity Relationship (SAR) Studies on Fenoterol Scaffold Modification

As the only compound in the US9492405 patent series featuring both a 3,4-dimethoxybenzamide core replacement and a 2-oxopyrrolidin-1-yl substituent, this compound represents a significant chemotype departure from traditional fenoterol analogues [1]. Medicinal chemistry teams exploring scaffold hopping strategies for β2-AR agonist development can use this compound to benchmark the effects of replacing the canonical 1,3-benzenediol moiety with a benzamide bioisostere, while also evaluating the impact of the γ-lactam substituent on receptor binding kinetics and functional selectivity [2].

Development of Lipoxygenase-Sparing β2-AR Agonists for Cancer Indications

For drug discovery programs targeting β2-AR in oncology where concurrent anti-inflammatory activity is undesirable (e.g., to avoid immunosuppression in immunocompetent tumor models), the target compound's clean 5-LO profile (NS at 100 µM) provides a starting scaffold [1]. This contrasts with several fenoterol analogues that inhibit 5-LO, 12-LO, or 15-LO at low micromolar concentrations, potentially confounding in vivo efficacy readouts [2]. Procurement of this compound for in vivo proof-of-concept studies in orthotopic glioblastoma models, followed by PK/PD profiling, is a logical next step.

Quote Request

Request a Quote for 3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.